molecular formula C14H10BrF2NO2 B12934576 7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine

7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine

Cat. No.: B12934576
M. Wt: 342.13 g/mol
InChI Key: MVHVZWFEUOQZGV-UHFFFAOYSA-N
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Description

7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes bromine, fluorine, and methoxy groups, makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine typically involves multiple steps, including halogenation, methoxylation, and cyclization reactions. One common method involves the use of bromine and fluorine reagents to introduce the halogen atoms into the molecular structure. The methoxy group is usually introduced through a methoxylation reaction using methanol or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated heterocyclic compound with similar synthetic routes and applications.

    Indole derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.

Uniqueness

7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10BrF2NO2

Molecular Weight

342.13 g/mol

IUPAC Name

9-bromo-5,5-difluoro-3-methoxy-6H-[1]benzoxepino[3,2-b]pyridine

InChI

InChI=1S/C14H10BrF2NO2/c1-19-12-5-4-10-13(18-12)14(16,17)7-8-2-3-9(15)6-11(8)20-10/h2-6H,7H2,1H3

InChI Key

MVHVZWFEUOQZGV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)OC3=C(CC2(F)F)C=CC(=C3)Br

Origin of Product

United States

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